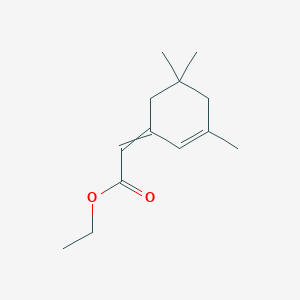
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester is a chemical compound with the molecular formula C11H16O2 . This compound is known for its unique structure, which includes a cyclohexene ring with three methyl groups and an ethyl ester functional group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The cyclohexene ring structure may also interact with enzymes and receptors, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, (E)-: This is a geometric isomer of the compound with similar chemical properties.
Acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, (Z)-: Another geometric isomer with distinct spatial arrangement.
Uniqueness
The unique structure of acetic acid, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-, ethyl ester, particularly the presence of the ethyl ester group and the specific arrangement of methyl groups on the cyclohexene ring, gives it distinct chemical properties and reactivity compared to its isomers .
Propriétés
Numéro CAS |
50523-41-6 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
ethyl 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)acetate |
InChI |
InChI=1S/C13H20O2/c1-5-15-12(14)7-11-6-10(2)8-13(3,4)9-11/h6-7H,5,8-9H2,1-4H3 |
Clé InChI |
UELCIBLKJPZHBR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CC(CC(=C1)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)

![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)

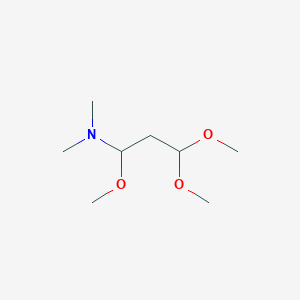
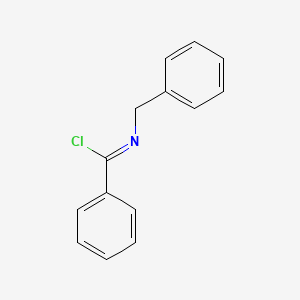
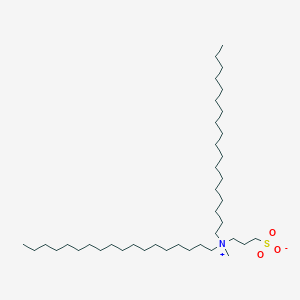


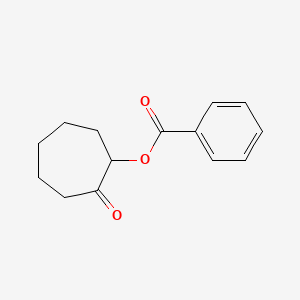

![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
